molecular formula C11H15N3O B13520269 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide

5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No.: B13520269
M. Wt: 205.26 g/mol
InChI Key: JXEGPZWIIZIODY-UHFFFAOYSA-N
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Description

5-Amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound featuring a partially saturated isoindole core substituted with an amino group at the 5-position and a dimethyl carboxamide moiety at the 2-position.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-amino-N,N-dimethyl-1,3-dihydroisoindole-2-carboxamide

InChI

InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-8-3-4-10(12)5-9(8)7-14/h3-5H,6-7,12H2,1-2H3

InChI Key

JXEGPZWIIZIODY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CC2=C(C1)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, with a carbonyl compound in the presence of a catalyst. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles .

Scientific Research Applications

5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Some derivatives of this compound have been investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds with analogous carboxamide or heterocyclic frameworks, as described in the evidence. Key differences in structure, biological activity, and synthesis are highlighted.

Antifungal Imidazole Derivatives ()

  • Compounds: (Z)-5-Amino-N’-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides (2h, 2k, 2l).
  • Structure : Imidazole ring with carbohydrazonamide substituents.
  • Activity: Strong antifungal activity against Candida albicans and C. krusei (MIC values: 0.5–8 µg/mL). Mechanism: ROS induction (2h, 2k at MIC; 2l at higher concentrations) and inhibition of dimorphic transition in C. albicans. No ergosterol synthesis inhibition observed.
  • Comparison :
    • The isoindole carboxamide lacks the imidazole ring but shares the carboxamide group. The absence of a conjugated hydrazonamide side chain in the isoindole derivative may reduce ROS-mediated antifungal effects .

5-Amino-N,3-Dimethyl-1,2-Oxazole-4-Carbohydrazide Derivatives ()

  • Compounds : MM1–10 (oxazole-based carbohydrazides).
  • Structure : Oxazole ring with methyl and carbohydrazide substituents.
  • Synthesis: Derived from esters of 2-cyano-3-alkoxy-2-butenoate acids.
  • The dimethyl carboxamide group may improve lipophilicity compared to carbohydrazides, affecting membrane permeability .

Benzothiophene and Isoindole Carboxamides ()

  • Compounds: 5-Amino-2,3-dihydro-N,N-dipropyl-3-benzothiophenecarboxamide.
  • Structure : Benzothiophene core with dipropyl carboxamide.
  • Ring System: Benzothiophene vs. isoindole—differences in aromaticity and electron distribution may influence target binding .

Toxicity Considerations ()

  • Compound: 2-Cyano-N-[(methylamino)carbonyl]acetamide.
  • Structure: Acetamide derivative with cyano and methylamino groups.
  • Findings: Limited toxicological data; underscores the need for rigorous safety profiling of carboxamide derivatives.
  • Comparison: The isoindole derivative’s saturated ring may reduce reactivity and toxicity compared to cyano-containing analogs .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Activity Mechanism Toxicity Notes
Isoindole Carboxamide (Target) 2,3-Dihydro-1H-isoindole 5-Amino, N,N-dimethyl carboxamide Potential antifungal (inferred) Unknown; possible ROS or enzyme inhibition Not reported
Imidazole Carbohydrazonamides Imidazole Aryl hydrazonamide Antifungal (MIC 0.5–8 µg/mL) ROS induction, dimorphic transition inhibition Low acute toxicity in vitro
Oxazole Carbohydrazides 1,2-Oxazole Methyl, carbohydrazide Synthetic intermediate N/A Not studied
Benzothiophene Carboxamide Benzothiophene N,N-dipropyl carboxamide Supplier-listed (activity N/R) N/A Unknown
Cyanoacetamide Acetamide Cyano, methylamino Unknown N/A Insufficient data

Biological Activity

5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound belonging to the isoindole class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields including medicinal chemistry and pharmacology.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C11H15N3O
  • Molecular Weight: 205.26 g/mol
  • IUPAC Name: 5-amino-N,N-dimethyl-1,3-dihydroisoindole-2-carboxamide
  • Canonical SMILES: CN(C)C(=O)N1CC2=C(C1)C=C(C=C2)N

The compound features an amino group, a dimethyl group, and a carboxamide group attached to the isoindole ring, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves cyclization reactions of appropriate precursors. Key steps include:

  • Formation of the Isoindole Core: Cyclization of ortho-substituted benzylamine derivatives using strong acid catalysts.
  • Introduction of the Amino Group: Nucleophilic substitution involving dimethylamine under basic conditions.

This synthetic pathway allows for the creation of derivatives that can be tailored for specific biological activities.

The biological activity of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Antiviral and Anticancer Properties: It may interact with DNA or RNA, demonstrating potential antiviral and anticancer activities through modulation of cellular pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (nM) Reference
AA81.3
SKOV30.46
EMT6Varies

These findings suggest that structural modifications can enhance potency against specific cancer types.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory enzymes has been documented in several studies. For example, it has been shown to reduce cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • In Vitro Studies: A study evaluated the cytotoxic effects of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide on tumor cell lines, revealing significant dose-dependent responses.
  • In Vivo Models: Animal models have demonstrated that this compound can reduce tumor size when administered at specific dosages, further supporting its potential as an anticancer agent.

Comparison with Similar Compounds

The biological activity of 5-amino-N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide can be compared with other isoindole derivatives:

Compound Key Differences
5-amino-2,3-dihydro-1H-isoindole-2-carboxamideLacks N,N-dimethyl substitution
5-amino-N-methyl-2,3-dihydro-1H-isoindoleContains a single methyl group
5-amino-2,3-dihydro-1H-isoindole-2-carboxylic acidHas a carboxylic acid instead of a carboxamide group

These comparisons highlight the significance of specific substitutions on biological activity and reactivity.

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